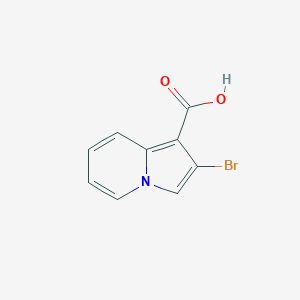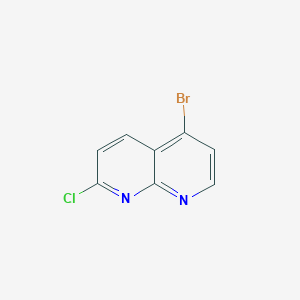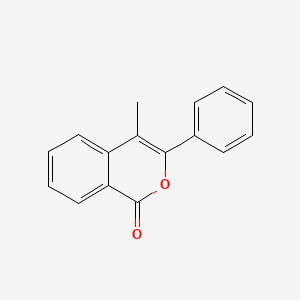
2-Bromoindolizine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoindolizine-1-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C9H6BrNO2. It is a derivative of indolizine, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoindolizine-1-carboxylic acid typically involves the bromination of indolizine-1-carboxylic acid. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromoindolizine-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoindolizine derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-Bromoindolizine-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents
Materials Science: The compound’s derivatives are used in the development of organic fluorescent molecules for biological imaging and materials applications.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Wirkmechanismus
The mechanism of action of 2-Bromoindolizine-1-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For example, in medicinal chemistry, the compound may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolizine-1-carboxylic acid: The parent compound without the bromine atom.
2-Chloroindolizine-1-carboxylic acid: A similar compound with a chlorine atom instead of bromine.
2-Iodoindolizine-1-carboxylic acid: A similar compound with an iodine atom instead of bromine
Uniqueness
2-Bromoindolizine-1-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse biological and chemical properties .
Eigenschaften
Molekularformel |
C9H6BrNO2 |
|---|---|
Molekulargewicht |
240.05 g/mol |
IUPAC-Name |
2-bromoindolizine-1-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO2/c10-6-5-11-4-2-1-3-7(11)8(6)9(12)13/h1-5H,(H,12,13) |
InChI-Schlüssel |
GTCYBRBMWPYZKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CN2C=C1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11872345.png)





![6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11872391.png)
![Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11872397.png)



![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11872427.png)
![9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one](/img/structure/B11872428.png)
